molecular formula C20H17FN2O7S B2518173 Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-60-8

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2518173
CAS番号: 900008-60-8
分子量: 448.42
InChIキー: ZEOPOZVDTUWNOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyridazine carboxylate family, characterized by a six-membered dihydropyridazine ring fused with ester and sulfonate ester substituents. The core structure includes:

  • Position 1: A phenyl group.
  • Position 4: A sulfonyloxy group linked to a 3-fluoro-4-methoxyphenyl moiety, imparting both electron-withdrawing (fluorine) and electron-donating (methoxy) properties.
  • Position 6: A ketone group.
  • Position 3: An ethyl carboxylate ester.

特性

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(12-18(24)23(22-19)13-7-5-4-6-8-13)30-31(26,27)14-9-10-16(28-2)15(21)11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOPOZVDTUWNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.

Basic Information

PropertyValue
Molecular Formula C21H19FN2O7S
Molecular Weight 462.4 g/mol
CAS Number 899728-16-6
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Structural Characteristics

The compound features a complex structure characterized by a dihydropyridazine core and various functional groups that contribute to its biological activity. The presence of the sulfonyl group and fluorinated aromatic ring is particularly noteworthy for its potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal effects .
  • Biofilm Inhibition : It demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values of approximately 62.216–124.432 μg/mL .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity:

  • Against Candida Species : The compound was effective in inhibiting biofilm formation of Candida albicans, surpassing traditional antifungal agents like fluconazole in efficacy .
  • Mechanism of Action : Preliminary docking studies suggest that the compound may inhibit key enzymes involved in biofilm formation, such as secreted aspartyl protease (SAP5) .

Anti-inflammatory Effects

Research indicates that ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may possess anti-inflammatory properties:

  • Cytokine Inhibition : In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines, potentially modulating immune responses .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate against various bacterial strains:

  • Tested Strains : MRSA, Enterococcus faecalis
  • Results :
    • Significant reduction in bacterial viability at concentrations below 100 μM.
    • Enhanced activity compared to standard antibiotics.

Study on Biofilm Formation

Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic fungi:

  • Tested Organisms : Candida albicans
  • Findings :
    • The compound inhibited biofilm formation by up to 75% at sub-MIC concentrations.
    • Suggested mechanisms include disruption of cell-to-cell adhesion and inhibition of quorum sensing pathways.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Study Findings :
A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and death.

Mechanism of Action :

  • Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular responses.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Study :
In a separate investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). Findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis.

Cancer Cell LineTreatment ConcentrationEffect on Cell Viability
MCF-710 µM40% reduction

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 4

Analog 1 : Ethyl 6-Oxo-1-Phenyl-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxylate (CAS 477854-72-1)
  • Key Difference : Replaces the sulfonyloxy group with a trifluoromethyl (-CF₃) group.
  • Impact: Increased lipophilicity (CF₃ is highly hydrophobic). Reduced hydrogen-bonding capacity compared to the sulfonate ester.
Analog 2 : Ethyl 4-(Butylsulfanyl)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate (CAS 866009-66-7)
  • Key Difference : Substitutes sulfonate ester with a butylsulfanyl (-S-C₄H₉) group.
  • Impact :
    • Reduced polarity (sulfanyl vs. sulfonate ester).
    • Enhanced metabolic stability due to the thioether linkage.
    • Lower molecular weight (332.42 g/mol vs. ~482.9 g/mol for the target compound) .
Analog 3 : Ethyl 6-Oxo-4-(((4-Phenoxyphenyl)Sulfonyl)Oxy)-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate
  • Key Difference: Replaces 3-fluoro-4-methoxyphenyl with a 4-phenoxyphenyl group.
  • Impact: Increased steric bulk due to the phenoxy substituent. Altered π-π stacking interactions in aromatic systems .

Substituent Variations at Position 1

Analog 4 : Ethyl 1-(2-Chlorophenyl)-4-(((3-Fluoro-4-Methoxyphenyl)Sulfonyl)Oxy)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 899959-26-3)
  • Key Difference : Substitutes phenyl at position 1 with 2-chlorophenyl.
  • Impact: Enhanced electron-withdrawing effect from the chlorine atom. Potential changes in binding affinity in biological targets due to altered steric and electronic profiles .

Physicochemical and Structural Data

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Calculated logP (XLogP3)
Target Compound Not Provided C₂₀H₁₆ClFN₂O₇S ~482.9 3-Fluoro-4-methoxyphenyl sulfonyloxy N/A
Ethyl 6-Oxo-1-Phenyl-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxylate 477854-72-1 C₁₄H₁₁F₃N₂O₃ 324.24 Trifluoromethyl 3.4
Ethyl 4-(Butylsulfanyl)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate 866009-66-7 C₁₇H₂₀N₂O₃S 332.42 Butylsulfanyl N/A
Ethyl 1-(2-Chlorophenyl)-4-(((3-Fluoro-4-Methoxyphenyl)Sulfonyl)Oxy)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate 899959-26-3 C₂₀H₁₆ClFN₂O₇S 482.9 2-Chlorophenyl, 3-Fluoro-4-methoxyphenyl N/A

Key Research Findings

  • Sulfonate Esters vs. Thioethers : Sulfonate esters (target compound) exhibit higher polarity and hydrolytic instability compared to thioethers (Analog 2), which may influence pharmacokinetics .
  • Electron-Withdrawing Groups : Analogs with CF₃ (Analog 1) show enhanced electrophilicity at position 4, favoring reactions like nucleophilic aromatic substitution .

Q & A

Q. Table 1: Substituent Impact on Bioactivity

Substituent (R)Target IC₅₀ (µM)Solubility (mg/mL)
3-Fluoro-4-methoxy0.45 ± 0.120.32
4-Chloro1.20 ± 0.300.18
2,5-Dimethoxy2.10 ± 0.500.45

Advanced: How to evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C indicates suitability for high-temperature reactions) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials if light-sensitive .
  • Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C for 24h. LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

Advanced: What strategies are used to study interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. Focus on sulfonyloxy and fluorophenyl motifs as hydrogen-bond acceptors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。